molecular formula C17H14F3N3OS B2873603 [2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 851807-75-5

[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone

カタログ番号: B2873603
CAS番号: 851807-75-5
分子量: 365.37
InChIキー: OGULORPGJYLUMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a sulfanyl group, an imidazole ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings, along with the various functional groups, contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and imidazole rings, as well as the electron-withdrawing trifluoromethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .

科学的研究の応用

Synthesis and Optical Properties

  • One-Pot Synthesis of Low-Cost Emitters : A study by Volpi et al. (2017) discusses the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related to the compound . These compounds exhibit notable optical properties, including a large Stokes' shift and varying quantum yields, making them potential candidates for luminescent materials (Volpi et al., 2017).

Chemical Structure and Coordination

  • Supramolecular Interactions in Mercury(II) Complexes : Campos-Gaxiola et al. (2008) explored the coordination geometry of mercury(II) complexes using tripyridylimidazole chelating ligands. Their findings suggest variations in coordination number and geometry due to supramolecular stabilizing effects, relevant to the structural analysis of similar compounds (Campos-Gaxiola et al., 2008).

Antimicrobial Activity

  • Antimicrobial Activity of Pyrazoline Derivatives : Kumar et al. (2012) synthesized a series of pyrazoline derivatives, exhibiting high antimicrobial activity. This research is indicative of the potential biological activities of related compounds, such as the one (Kumar et al., 2012).

  • QSAR Evaluation of Benzimidazoles and Pyridin-3-yl-methanones : Sharma et al. (2009) conducted a QSAR (Quantitative Structure-Activity Relationship) evaluation of benzimidazoles and related compounds, highlighting their antimicrobial activity. This provides insight into the biological applications of structurally similar compounds (Sharma et al., 2009).

Luminescent Materials

  • Development of Luminescent Materials : The study by Ge et al. (2011) on the synthesis of a novel compound, though not the exact chemical , offers insights into the development of luminescent materials using similar chemical structures (Ge et al., 2011).

Antimycobacterial Screening

  • Antimycobacterial Screening of Methanones : Narasimhan et al. (2011) screened a series of pyridin-3-yl-methanones for antimycobacterial activities, indicating the potential of related compounds in addressing tuberculosis and similar infections (Narasimhan et al., 2011).

Biological Evaluation and Molecular Docking

  • Biological Evaluation and Docking Studies : Ravula et al. (2016) conducted biological evaluations and docking studies of pyrazoline derivatives. Their findings are relevant for understanding the biological activities and potential drug interactions of compounds similar to “[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone” (Ravula et al., 2016).

Isomorphous Structures and Disorder Analysis

  • Analysis of Isomorphous Structures : Swamy et al. (2013) studied isomorphous structures involving chlorine-methyl exchange, which could be pertinent for understanding the structural aspects of the compound (Swamy et al., 2013).

特性

IUPAC Name

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)23-9-8-22-16(23)25-11-12-2-1-7-21-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGULORPGJYLUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。